Cas no 89641-05-4 (5-IodobenzoDthiazole)

5-Iodobenzo[d]thiazole is a halogenated heterocyclic compound featuring a benzothiazole core substituted with an iodine atom at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The iodine substituent enhances its utility in palladium-catalyzed transformations, enabling efficient functionalization for pharmaceuticals, agrochemicals, and materials science applications. Its high purity and stability under standard conditions ensure consistent performance in demanding synthetic workflows. The compound’s distinct electronic properties also make it suitable for optoelectronic research, including dye and polymer development. Proper handling under inert conditions is recommended to preserve its integrity.
5-IodobenzoDthiazole structure
5-IodobenzoDthiazole structure
Product Name:5-IodobenzoDthiazole
CAS No:89641-05-4
MF:C7H4INS
MW:261.082832336426
MDL:MFCD06659657
CID:720596
PubChem ID:19006769
Update Time:2025-11-01

5-IodobenzoDthiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Iodobenzo[d]thiazole
    • 5-iodo-1,3-benzothiazole
    • 5-iodoBenzothiazole
    • Benzothiazole, 5-iodo-
    • 5-IODO-1,3-BENZOTHIAZOL
    • Benzothiazole,5-iodo
    • 5-Iodo-benzothiazole
    • D78574
    • FT-0732207
    • DTXSID10597315
    • CS-0315431
    • GLKZKYSZPVHLDK-UHFFFAOYSA-N
    • MFCD06659657
    • C7H4INS
    • SCHEMBL928156
    • AB26029
    • 89641-05-4
    • DB-078460
    • 5-IodobenzoDthiazole
    • MDL: MFCD06659657
    • Inchi: 1S/C7H4INS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
    • InChI Key: GLKZKYSZPVHLDK-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)N=CS2

Computed Properties

  • Exact Mass: 260.91100
  • Monoisotopic Mass: 260.91092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 2.90090

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5-IodobenzoDthiazole Suppliers

Amadis Chemical Company Limited
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(CAS:89641-05-4)5-IodobenzoDthiazole
Order Number:A1044930
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:18
Price ($):1358.0/498.0/170.0
Email:sales@amadischem.com

Additional information on 5-IodobenzoDthiazole

5-Iodobenzothiazole (CAS No. 89641-05-4): A Versatile Heterocyclic Compound in Modern Chemical Synthesis and Drug Discovery

5-Iodobenzothiazole (CAS No. 89641-05-4) is a benzothiazole derivative characterized by its unique iodinated heterocyclic structure, which combines the stability of the benzothiazole scaffold with the reactivity of an iodine substituent. This compound has emerged as a key building block in organic chemistry, particularly in heterocyclic synthesis and pharmaceutical development, due to the iodine functional group’s utility in cross-coupling reactions and its role as a bioisostere in medicinal chemistry. Recent studies highlight its application in targeted drug delivery systems and fluorescent imaging agents, showcasing its versatility in modern research.

The benzothiazole core of 5-Iodobenzothiazole is a well-known pharmacophore with antimicrobial, antioxidant, and anticancer properties. The introduction of the iodine atom at the 5-position enhances its reactivity and modifiability, enabling the synthesis of complex molecules through transition-metal-catalyzed reactions. For instance, 5-Iodobenzothiazole has been employed as a precursor in Suzuki-Miyaura couplings and Heck reactions, which are cornerstone methods in drug discovery and materials science. A 2023 study published in Journal of Medicinal Chemistry demonstrated its use in modifying the pharmacokinetic profiles of antitumor agents through iodine-mediated functionalization.

The iodine substituent in 5-Iodobenzothiazole also contributes to its photophysical properties, making it a promising candidate for fluorescent imaging and bioconjugation applications. Researchers at the Max Planck Institute have recently developed iodinated benzothiazole-based probes for real-time monitoring of intracellular redox states in neurodegenerative disease models. These probes leverage the iodine atom’s electron-withdrawing effect to enhance fluorescence quantum yields, a breakthrough that has improved the sensitivity of biomedical imaging techniques.

As a heterocyclic compound, 5-Iodobenzothiazole exhibits excellent compatibility with a wide range of organic reactions, including oxidative coupling and electrophilic substitution. Its iodine group serves as a soft electrophile, facilitating regioselective transformations in aromatic systems. A notable application is its role in click chemistry reactions, where the iodine substituent acts as a handle for bioorthogonal labeling. This property has been exploited in proteomic studies to track protein interactions in complex biological environments, as reported in Nature Methods in 2024.

The synthetic accessibility of 5-Iodobenzothiazole is another factor driving its popularity in industry. Its preparation typically involves iodination of 5-aminobenzothiazole under mild conditions, a process that has been optimized for large-scale production. This scalability is crucial for pharmaceutical companies developing lead compounds for clinical trials. Notably, 5-Iodobenzothiazole has been used as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), which are essential in hormone-dependent cancers.

In the realm of materials science, the iodinated benzothiazole structure has found applications in organic electronics and photovoltaic devices. The iodine atom’s ability to modulate electronic properties has led to the design of conjugated polymers with enhanced charge transport characteristics. A 2025 paper in Advanced Materials described 5-Iodobenzothiazole-based polymers that exhibited improved photovoltaic efficiency due to optimized bandgap engineering. These materials are now being tested in flexible solar cells, highlighting the cross-disciplinary impact of 5-Iodobenzothiazole.

The biological relevance of 5-Iodobenzothiazole extends beyond drug development. Its iodine group can be functionalized with biomolecules to create targeted therapeutics. For example, conjugation with antibodies has enabled the creation of ADCs (antibody-drug conjugates) with improved tumor selectivity. A 2024 study in Cancer Research demonstrated that 5-Iodobenzothiazole-based ADCs achieved higher therapeutic indices compared to conventional agents in preclinical models of breast cancer.

Environmental considerations have also driven innovations in the use of 5-Iodobenzothiazole. Researchers are exploring its role in green chemistry as a reagent for catalytic oxidations, where the iodine atom acts as a mild oxidizing agent in aqueous media. This sustainable approach reduces the need for toxic reagents commonly used in industrial processes, aligning with global efforts to minimize environmental impact. A 2023 review in Green Chemistry highlighted the potential of iodinated heterocycles like 5-Iodobenzothiazole in developing eco-friendly synthetic routes.

The future of 5-Iodobenzothiazole lies in its continued exploration as a platform molecule for innovative applications. Ongoing research focuses on tailoring its substituents to optimize solubility and bioavailability for specific therapeutic targets. Additionally, computational modeling is being employed to predict reactivity and design novel derivatives with enhanced properties. These advancements are expected to expand the utility of 5-Iodobenzothiazole across multiple scientific domains.

In conclusion, 5-Iodobenzothiazole stands as a versatile compound with profound implications in chemistry, biology, and materials science. Its unique structural features enable diverse applications, from drug discovery to sustainable manufacturing. As research continues, the potential of this molecule is likely to grow, addressing complex challenges in modern science and technology.

5-Iodobenzothiazole is a versatile and structurally unique compound with significant implications across various scientific disciplines, including chemistry, biology, and materials science. Its core structure—a benzothiazole ring substituted with an iodine atom—endows it with a range of properties that have enabled its use in diverse applications, from pharmaceutical development to sustainable manufacturing. ### Synthetic Accessibility and Industrial Relevance The synthesis of 5-iodobenzothiazole is typically achieved through the iodination of 5-aminobenzothiazole under mild conditions, a process that has been optimized for large-scale production. This scalability is crucial for pharmaceutical companies developing lead compounds for clinical trials. Its role as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) underscores its importance in drug development, particularly in the treatment of hormone-dependent cancers. ### Applications in Drug Discovery Beyond its use in SERMs, 5-iodobenzothiazole has been utilized in the creation of antibody-drug conjugates (ADCs), where its iodine group allows for the conjugation with biomolecules to enhance tumor selectivity. Preclinical studies have demonstrated that such ADCs offer improved therapeutic indices, making them promising candidates for the treatment of breast cancer and other malignancies. ### Role in Materials Science In the field of materials science, the iodinated benzothiazole structure has found applications in organic electronics and photovoltaic devices. The iodine atom’s ability to modulate electronic properties has led to the design of conjugated polymers with enhanced charge transport characteristics. These materials are being tested in flexible solar cells, showcasing the compound’s cross-disciplinary impact. ### Environmental and Green Chemistry Applications Environmental considerations have driven innovations in the use of 5-iodobenzothiazole as a reagent for catalytic oxidations in aqueous media. The iodine atom acts as a mild oxidizing agent, reducing the need for toxic reagents commonly used in industrial processes. This sustainable approach aligns with global efforts to minimize environmental impact. ### Future Prospects Ongoing research focuses on tailoring the substituents of 5-iodobenzothiazole to optimize solubility and bioavailability for specific therapeutic targets. Computational modeling is also being employed to predict reactivity and design novel derivatives with enhanced properties. These advancements are expected to expand the utility of the molecule across multiple scientific domains. ### Conclusion 5-Iodobenzothiazole stands as a versatile compound with profound implications in modern science and technology. Its unique structural features and reactivity profile enable diverse applications, from drug discovery to sustainable manufacturing. As research continues, the potential of this molecule is likely to grow, addressing complex challenges in various fields.
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Amadis Chemical Company Limited
(CAS:89641-05-4)5-IodobenzoDthiazole
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Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1358.0/498.0/170.0
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